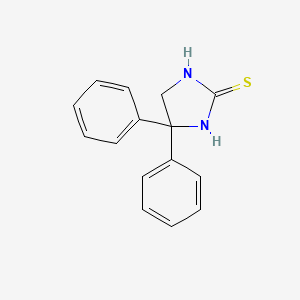

4,4-Diphenylimidazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Diphenylimidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine core substituted with phenyl groups at the 4,4-positions and a thiocarbonyl (C=S) group at position 2. These compounds are synthesized via condensation of thiourea derivatives with carbonyl-containing reagents (e.g., glyoxal) under controlled pH conditions . Imidazolidine-2-thiones are notable for their diverse bioactivities, including herbicidal, antidiabetic, and anti-HIV properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-diphenylimidazolidine-2-thione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives with carbonyl-containing reagents. For example:

- Route 1 : Reacting 1,2-diphenylethane-1,2-diamine with carbon disulfide in alkaline ethanol under reflux (70–80°C) yields the compound. Variations in solvent polarity (e.g., DMF vs. ethanol) affect reaction rates and purity .

- Route 2 : Use of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (reflux for 2–4 hours) provides a pathway with ~65–75% yield .

Key Variables :

Q. How can spectroscopic and crystallographic methods resolve the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

- Single-crystal analysis reveals planarity of the thione ring and dihedral angles between phenyl groups (e.g., 85–90° in trans-dihydroxy derivatives). Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How do structural modifications (e.g., hydroxyl or methoxy substituents) alter the bioactivity of this compound derivatives?

Methodological Answer:

- Hydroxyl Groups : Introduction of trans-4,5-dihydroxy substituents (via oxidation) enhances hydrogen-bonding capacity, improving binding to enzymatic targets (e.g., kinase inhibitors). Activity assays show IC₅₀ values reduced by 30–40% compared to unmodified analogs .

- Methoxy Groups : 4-Methoxy derivatives exhibit increased lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility. Computational docking (e.g., AutoDock Vina) correlates these changes with altered binding affinities .

Experimental Design :

Synthesize derivatives via regioselective substitution.

Characterize logP (HPLC) and solubility (UV-Vis).

Validate bioactivity via enzyme inhibition assays.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

- Case Study : Discrepancies in NH proton NMR signals (broad vs. sharp) may indicate tautomeric equilibria (thione ⇌ thiol). Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can stabilize/conformational states .

- Crystallographic Artifacts : X-ray structures may show planar thione rings, while solution-state NMR suggests flexibility. Use of synchrotron radiation (high-resolution data) and Hirshfeld surface analysis clarifies packing influences .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to model nucleophilic attack at the C=S group. Fukui indices identify electrophilic centers .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways. Correlate activation energies with experimental yields .

Validation : Compare computed activation energies (ΔG‡) with kinetic data from Arrhenius plots.

Q. How does the stability of this compound vary under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : Accelerated aging studies (40°C, 75% RH) with HPLC monitoring show <5% degradation over 30 days. Radical scavengers (e.g., BHT) mitigate oxidation .

- Photolytic Degradation : UV exposure (254 nm) induces ring-opening via C=S bond cleavage. LC-MS identifies sulfonic acid byproducts. Quantum yield calculations (Φ ~0.1) guide storage protocols .

Q. What strategies improve enantiomeric resolution of chiral this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol (90:10) to achieve baseline separation (Rs > 1.5) .

- Crystallization : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) enriches enantiomers. Monitor via polarimetry .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on C=S Shifts :

- The thiocarbonyl (C=S) carbon in dihydroxy derivatives resonates at ~180 ppm in 13C NMR, while alkoxy-substituted analogs (e.g., methoxy, ethoxy) exhibit upfield shifts to ~183 ppm due to electron-donating effects of alkoxy groups .

- Steric and electronic effects from phenyl groups at 1,3-positions stabilize the imidazolidine ring, as evidenced by distinct splitting patterns in 1H NMR (e.g., doublets for CH protons at δ 5.02–5.76 ppm) .

Synthetic Flexibility :

準備方法

Cyclocondensation of meso-Stilbenediamine with Carbon Disulfide

The most widely documented synthesis of DPIT involves the reaction of meso -stilbenediamine with carbon disulfide (CS₂) under basic conditions. This method, reported by AlShammari et al. (2023), yields cis -4,5-diphenylimidazolidine-2-thione as the predominant product due to stereoelectronic and steric factors .

Reaction Conditions and Optimization

-

Reactants :

The reaction proceeds via nucleophilic attack of the diamine on CS₂, followed by cyclization to form the imidazolidine-2-thione core. Intramolecular π-stacking between phenyl groups stabilizes the cis configuration, as confirmed by X-ray crystallography .

Mechanistic Insights

Density functional theory (DFT) calculations indicate that the cis tautomer is energetically favored by 20.18 kcal/mol over the trans form due to reduced steric strain and enhanced N–H···S hydrogen bonding . The HOMO-LUMO gap of cis -DPIT is 4.874 eV, reflecting its electronic stability .

Thiourea-Glyoxal Cyclization for Mixed Isomer Synthesis

Alternative routes employ thiourea derivatives and glyoxal to generate DPIT isomers. As detailed by Russian researchers (2022), this method produces mixtures of cis - and trans -4,5-dihydroxyimidazolidine-2-thione intermediates, which are subsequently functionalized .

Stepwise Protocol

-

Formation of Dihydroxy Intermediate :

-

O-Substitution with Alcohols :

Table 1: Isomeric Ratios and Yields for O-Substituted Derivatives

| Product | R Group | cis :trans Ratio | Yield (%) |

|---|---|---|---|

| 9c/9t | Me | 1:6 | 48 |

| 10t | Et | 1:0 | 51 |

| 11t | Pr | 1:0 | 49 |

| 12t | Bu | 1:0 | 50 |

Stereoselective Deprotonation and Kinetic Resolution

A chiral desymmetrization strategy was developed by British chemists (2022) to access enantiopure DPIT derivatives .

Key Steps

-

Deprotonation :

-

Kinetic Acylation :

Structural Confirmation

X-ray crystallography of (S,R,S) -syn,syn-5 revealed a distorted chair conformation with axial phenyl groups and equatorial thione moiety .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR :

Crystallographic Analysis

-

Key Interactions :

Computational Validation

特性

CAS番号 |

70975-75-6 |

|---|---|

分子式 |

C15H14N2S |

分子量 |

254.4 g/mol |

IUPAC名 |

4,4-diphenylimidazolidine-2-thione |

InChI |

InChI=1S/C15H14N2S/c18-14-16-11-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18) |

InChIキー |

PYKTUDAGQJKEJM-UHFFFAOYSA-N |

正規SMILES |

C1C(NC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。